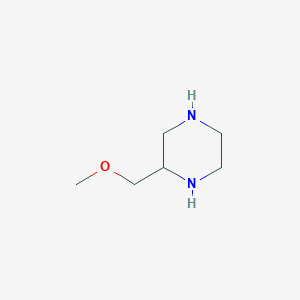

2-(Methoxymethyl)piperazine

Description

Contextual Significance of Piperazine (B1678402) Scaffolds in Modern Chemical Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry and drug design. tandfonline.comnih.govrsc.org This designation stems from its frequent appearance in a wide array of clinically successful drugs across numerous therapeutic areas, including cancer treatment, infectious diseases, and central nervous system disorders. nih.govnih.govresearchgate.net The widespread use of the piperazine moiety is attributed to its unique combination of physicochemical properties, such as its inherent basicity, high water solubility, chemical reactivity, and distinct conformational characteristics. tandfonline.comnih.gov

These properties make the piperazine ring a versatile tool for chemists to modulate the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biological effect) profiles of drug candidates. tandfonline.comnih.gov The two nitrogen atoms offer convenient points for chemical modification, allowing the piperazine to act as a flexible linker between different pharmacophores or as a central scaffold for arranging functional groups to interact with biological targets. tandfonline.comresearchgate.netresearchgate.net

Despite its prevalence, analysis reveals that the structural diversity of piperazine-containing drugs has been somewhat limited. rsc.org The vast majority of these drugs feature substitutions only at the nitrogen atoms (N1 and N4), leaving the potential of the four carbon atoms largely underutilized. rsc.orgacs.org This recognition has spurred interest in exploring the "untapped potential for expanded chemical diversity" by synthesizing piperazines with substituents on the carbon atoms of the ring, a category to which 2-(Methoxymethyl)piperazine belongs. rsc.orgacs.org

Rationale for Academic Research on this compound

The academic pursuit of this compound is driven by its potential as a sophisticated building block for creating potent and selective bioactive molecules, thereby exploring the underutilized chemical space of carbon-substituted piperazines. rsc.orgacs.org The introduction of a methoxymethyl group at the C2 position of the piperazine ring imparts specific structural and functional features that are of significant interest in drug design. This substitution creates a chiral center, allowing for the synthesis of specific enantiomers which can exhibit different biological activities and receptor binding affinities.

A compelling example of this rationale is found in research targeting Platelet-Activating Factor (PAF) antagonists. jst.go.jp In a study focused on synthesizing trisubstituted piperazine derivatives, the compound featuring a 2-methoxymethyl group was identified as the most potent antagonist in the entire series. jst.go.jp Further investigation into its stereochemistry revealed that the (S)-enantiomer demonstrated a thirty-fold greater affinity for the PAF receptor compared to its (R)-enantiomer. jst.go.jp This finding underscores the critical role of the specific stereoconfiguration at the C2-position and provides a strong justification for research into enantiomerically pure this compound.

Furthermore, the use of methoxymethyl groups as substituents on related scaffolds in the design of other biologically active agents, such as inhibitors for cyclin-dependent kinase 4 (cdk4), suggests its value as a functional group in modulating biological interactions. google.com Therefore, the rationale for studying this compound is rooted in its proven utility in generating highly potent and stereospecific antagonists and its potential as a key component in the broader academic and industrial endeavor to develop novel C-substituted piperazine-based therapeutics.

Scope and Academic Focus of the Research Endeavor

The academic focus on this compound is primarily concentrated on two interconnected areas: its synthesis, particularly asymmetric synthesis, and its application as an intermediate in the creation of complex, biologically evaluated molecules.

The synthesis of enantiomerically pure forms of the compound is a key research objective. jst.go.jp For instance, the synthesis of the (R) and (S) enantiomers of a derivative of this compound was achieved via a multi-step process starting from D-serine and L-serine, respectively. jst.go.jp This highlights a focus on chiral pool synthesis to access specific stereoisomers. The broader field of piperazine synthesis offers various methods, such as visible-light-promoted decarboxylative annulation or palladium-catalyzed cyclization, which could potentially be adapted for this specific compound. organic-chemistry.org

The primary application and focus of research is the use of this compound as a building block for molecules with specific therapeutic targets. The most detailed research endeavor involves its incorporation into novel PAF antagonists. jst.go.jp This work not only involved synthesis but also extensive biological evaluation, including platelet aggregation assays and receptor binding studies, to quantify the compound's potent antagonistic activity. jst.go.jp While direct research is less extensive in other areas, related work on piperazine-based libraries for dopamine (B1211576) receptor ligands suggests a potential avenue for future research with this specific building block. nih.gov The overarching goal is to leverage the unique stereochemical and functional properties of the 2-methoxymethyl substituent to achieve high potency and selectivity for a given biological target.

Data Tables

Table 1: Chemical Properties of this compound and Related Derivatives

| Property | Value | Compound | Source |

| Molecular Formula | C6H14N2O | (S)-2-(Methoxymethyl)piperazine | uni.lu |

| IUPAC Name | (2S)-2-(methoxymethyl)piperazine | (S)-2-(Methoxymethyl)piperazine | uni.lu |

| Monoisotopic Mass | 130.11061 Da | (S)-2-(Methoxymethyl)piperazine | uni.lu |

| Molecular Formula | C11H22N2O3 | tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate | chemsrc.com |

| Boiling Point | 300.9±17.0 °C at 760 mmHg | tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate | chemsrc.com |

| IUPAC Name | tert-butyl 3-(methoxymethyl)-1-piperazinecarboxylate | tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | sigmaaldrich.com |

Table 2: Research Findings on PAF-Antagonistic Activities of a this compound Derivative

| Compound | Description | Key Finding | Source |

| 2f | A trisubstituted piperazine with a 2-methoxymethyl group. | Showed the most potent antagonistic activity against PAF-induced platelet aggregation in the series. | jst.go.jp |

| (S)-(-)-2f | The (S)-enantiomer of compound 2f. | Exhibited thirty times greater affinity for the PAF receptor than the (R)-enantiomer. | jst.go.jp |

| (R)-(+)-2f | The (R)-enantiomer of compound 2f. | Showed significantly lower affinity for the PAF receptor compared to the (S)-enantiomer. | jst.go.jp |

Properties

IUPAC Name |

2-(methoxymethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKJXHRGVSZNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 2 Methoxymethyl Piperazine

Acylation Reactions of the Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo acylation when treated with suitable acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives ambeed.com. Due to the non-symmetrical nature of 2-(methoxymethyl)piperazine, acylation can occur at either the N1 or N4 position. The reaction can be controlled to favor mono-acylation or di-acylation by adjusting the stoichiometry of the reactants.

Mono-acylation typically occurs at the less sterically hindered N4 position. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. The resulting N-acyl piperazine derivatives are important intermediates in the synthesis of pharmacologically active molecules beilstein-journals.org. If a second equivalent of the acylating agent is used, particularly under more forcing conditions, the corresponding N,N'-diacylpiperazine can be formed.

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | General Conditions | Product Type |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Aprotic solvent, base (e.g., triethylamine) | N-Acyl-2-(methoxymethyl)piperazine |

N-Alkylation and N-Substitution Reactions

The secondary amine functionalities of this compound can be readily alkylated to introduce a wide variety of substituents. Common methods for N-alkylation include nucleophilic substitution with alkyl halides and reductive amination mdpi.com. These strategies are fundamental in modifying the physicochemical properties of the piperazine core, which is a common practice in drug design nih.govnih.gov.

Direct N-alkylation with alkyl halides (e.g., alkyl bromides or iodides) is a straightforward approach. The reaction is typically performed in a suitable solvent in the presence of a base, such as potassium carbonate or triethylamine, to scavenge the hydrohalic acid generated during the reaction researchgate.net. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic, and avoids the formation of unwanted ammonium (B1175870) salts. The choice between mono- and di-alkylation can be influenced by the reaction stoichiometry and the reactivity of the alkylating agent google.comresearchgate.net.

Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent nih.gov. This process forms an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. This one-pot procedure is highly efficient for creating substituted piperazines nih.gov.

Table 2: Common N-Alkylation Strategies

| Strategy | Reagents | Reducing Agent (if applicable) | Product Type |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N/A | N-Alkyl-2-(methoxymethyl)piperazine |

Formation of Carbamides and Other Functionalized Derivatives

The nitrogen atoms of this compound can react with isocyanates and chloroformates to yield urea (B33335) (carbamide) and carbamate (B1207046) derivatives, respectively. These functional groups are prevalent in many biologically active compounds. The synthesis of piperazine-based carbamates and ureas is a common derivatization strategy in the development of new therapeutic agents researchgate.netumich.edu.

The reaction with an isocyanate (R-N=C=O) proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This addition reaction is typically rapid and high-yielding, producing an N-substituted urea derivative. Similarly, reaction with a chloroformate (R-O-COCl) results in the formation of a carbamate ester, with the piperazine nitrogen displacing the chloride. As with other reactions on the piperazine ring, these transformations can be directed to yield mono- or di-substituted products depending on the stoichiometry and reaction conditions.

Table 3: Synthesis of Carbamides and Related Derivatives

| Reagent | Functional Group Introduced | Product Class |

|---|---|---|

| Isocyanate (R-NCO) | N-Alkyl/Aryl Carboxamide | Urea |

| Chloroformate (R-OCOCl) | N-Carboalkoxy/Carboaryloxy | Carbamate |

Further Functionalization of the Methoxymethyl Moiety

While the piperazine nitrogens are the most common sites for derivatization, the methoxymethyl side chain provides an additional handle for chemical modification. The methoxymethyl (MOM) group is a well-established protecting group for alcohols, and its cleavage represents a key strategy for further functionalization nih.gov.

The ether linkage in the methoxymethyl group can be cleaved under various conditions, often involving Lewis or Brønsted acids, to unmask a primary alcohol, yielding 2-(hydroxymethyl)piperazine rsc.orgmorressier.com. The resulting 2-(hydroxymethyl)piperazine is itself a versatile synthetic intermediate used in the preparation of various biologically active compounds acs.orgbenthamdirect.com.

Once the hydroxymethyl group is revealed, it can undergo a range of standard transformations for primary alcohols. These include:

Oxidation: The alcohol can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger reagents.

Esterification: Reaction with acyl chlorides or carboxylic acids can form the corresponding esters.

Etherification: The alcohol can be converted into other ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

This two-step sequence of deprotection followed by functionalization significantly expands the range of accessible derivatives from the this compound scaffold.

Table 4: Derivatization via the Methoxymethyl Moiety

| Step | Transformation | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Deprotection | MOM Ether Cleavage | Acidic conditions or Lewis Acid (e.g., BiCl₃) rsc.org | 2-(Hydroxymethyl)piperazine |

| 2. Functionalization | Oxidation of Alcohol | Oxidizing agent (e.g., PCC, KMnO₄) | 2-Formylpiperazine or Piperazine-2-carboxylic acid |

Computational Chemistry and Theoretical Studies of 2 Methoxymethyl Piperazine Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as a derivative of 2-(Methoxymethyl)piperazine, might bind to a macromolecular target, typically a protein receptor or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Table 1: Example of Protein Targets and Key Interacting Residues for Piperazine-Based Ligands in Docking Studies This table is illustrative and based on findings for various piperazine (B1678402) derivatives.

| Target Protein | PDB ID | Key Interacting Amino Acid Residues | Type of Interaction |

| Sigma-1 Receptor (S1R) | 5HK1 | Val84, Met93, Tyr103, Ile124, Trp164, Tyr206 | Hydrophobic, van der Waals nih.gov |

| Topoisomerase II (Topo II) | 1ZXM | Asp479, Ser480 | Hydrogen Bonding nih.gov |

| 5-HT1A Receptor | (Homology Model) | Asp116, Phe361, Phe362, Trp358 | Ionic, Aromatic (π-π stacking) rsc.org |

| BcL2 Apoptosis Inhibitor | 4LVT | Phe101, Tyr105, Val130 | Hydrophobic, Hydrogen Bonding nih.gov |

Elucidation of Structure-Activity Relationships (SAR) through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are integral to modern SAR analysis, allowing for the systematic investigation of large sets of compounds to identify key structural features responsible for potency and selectivity. uni-bonn.de

For this compound systems, computational SAR can explore how modifications to the molecule affect its target affinity. This includes:

Substitution at the N1 and N4 positions: The nature of the substituents on the piperazine nitrogens is critical. Computational studies on N-arylpiperazines, for example, have shown that electron-withdrawing or bulky groups on the aryl ring can significantly alter activity. nih.govmdpi.com

Stereochemistry at the C2 position: this compound is chiral. Computational analysis can model the (R) and (S) enantiomers separately to determine if one fits more favorably into a chiral binding site, explaining potential differences in biological activity.

Modification of the methoxymethyl group: Altering the length or functionality of the C2 substituent can be explored computationally to optimize interactions within a binding pocket.

These analyses often involve generating quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties (like lipophilicity, electronic properties, and steric parameters) with biological activity to predict the potency of novel, unsynthesized compounds. nih.gov

Development and Refinement of Pharmacophore Models

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are cornerstones of rational drug design and virtual screening.

For ligands based on the piperazine scaffold, pharmacophore models have been successfully developed. A common model for sigma-1 receptor ligands, for instance, consists of two hydrophobic pockets connected by a central basic core, which is typically a positive ionizable group. nih.gov The piperazine nitrogen atoms can serve as this central basic feature. The this compound scaffold would fit such a model, where the methoxymethyl group and a substituent on the other nitrogen could occupy the hydrophobic regions. Computational methods are used to generate these models based on the structures of known active compounds and refine them using ligand-protein complex crystal structures when available. nih.gov

Table 2: Common Pharmacophoric Features for Piperazine-Based Ligands

| Pharmacophoric Feature | Description | Potential Role of this compound |

| Positive Ionizable (PI) | A group that is protonated at physiological pH. | The piperazine ring nitrogens. nih.gov |

| Hydrophobic (H) | A nonpolar region that interacts with hydrophobic pockets of the receptor. | Substituents on the N1/N4 positions and the methoxymethyl group at C2. nih.gov |

| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | The ether oxygen of the methoxymethyl group and the nitrogen atoms. |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | The N-H group in a mono-substituted piperazine. |

| Aromatic Ring (AR) | A planar, cyclic aromatic system. | Often incorporated as a substituent on one of the piperazine nitrogens. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of molecules. researchgate.net These methods are used to calculate a variety of molecular properties that govern chemical behavior.

For this compound, QM calculations can determine:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the centers of nucleophilicity and electrophilicity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Reactivity Descriptors: DFT can be used to calculate global reactivity indices such as electronic chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's tendency to react. researchgate.net

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's electron density surface reveals regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). This is useful for predicting non-covalent interactions like hydrogen bonding.

These calculations are essential for understanding reaction mechanisms and for parameterizing the molecular mechanics force fields used in docking and molecular dynamics simulations. nih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons (nucleophilicity). researchgate.net |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; an indicator of chemical stability and reactivity. researchgate.net |

| Chemical Hardness | η | A measure of resistance to change in electron distribution; calculated from ionization potential and electron affinity. researchgate.net |

| Electrophilicity Index | ω | A measure of the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological function. This compound is a flexible molecule, and understanding its preferred conformations is key to predicting its interactions.

Conformational Analysis: Studies on 2-substituted piperazines have shown that they typically adopt a chair conformation. nih.gov The substituent at the C2 position can be in either an axial or equatorial position. Computational studies have revealed that for many 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred. nih.gov In cases involving ether-linked substituents, this axial preference can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov This conformational preference is critical as it dictates the spatial relationship between key functional groups, which in turn affects binding to a biological target. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.govuib.no For this compound, MD simulations can:

Assess the stability of a docked ligand-protein complex, revealing whether the initial predicted pose is maintained over time. rsc.org

Identify crucial amino acid residues that form stable and persistent interactions with the ligand. nih.gov

Explore the conformational landscape of the molecule in different environments, such as in aqueous solution or within a binding site. nih.gov

Provide insights into the role of solvent molecules in mediating ligand-protein interactions. nih.govnitech.ac.jp

MD simulations thus complement static docking studies by incorporating flexibility and thermal motion, offering a more realistic model of the biological system. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

The chemical shifts of ¹H and ¹³C nuclei in this compound can be calculated using quantum mechanical methods, most commonly DFT in combination with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm the proposed chemical structure and assign specific signals to individual atoms. More recently, machine learning (ML) models trained on large datasets of experimental spectra have emerged as a faster alternative, achieving high accuracy. arxiv.orgmdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule.

Table 4: Typical Accuracy of Computational Methods for NMR Chemical Shift Prediction

| Method | Nucleus | Mean Absolute Error (MAE) | Reference |

| Machine Learning (Graph Neural Network) | ¹H | ~0.16 ppm | arxiv.orgmdpi.com |

| Machine Learning (Graph Neural Network) | ¹³C | ~2.05 - 2.64 ppm | arxiv.orgmdpi.com |

| Quantum Mechanics (DFT) | ¹H | ~0.2 - 0.4 ppm (RMSE) | mdpi.com |

| Quantum Mechanics (QM/MM) for Fluorine | ¹⁹F | Can distinguish between binding poses | nih.govuni-muenchen.de |

Theoretical pKa Calculations

The pKa value quantifies the acidity of a compound and determines its protonation state at a given pH. For this compound, which has two basic nitrogen atoms, there are two pKa values corresponding to the diprotonated and monoprotonated species. The protonation state is critical for solubility, membrane permeability, and interaction with biological targets.

Theoretical methods can predict pKa values with reasonable accuracy. nih.gov The most common approach involves a thermodynamic cycle that separates the deprotonation process into gas-phase and solvation steps. researchgate.net

The Gibbs free energy change for the deprotonation reaction in the gas phase is calculated using high-level quantum mechanics.

The free energies of solvation for the protonated and neutral species are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. nih.govresearchgate.net

By combining these energy terms, the free energy of deprotonation in solution is obtained, from which the pKa can be derived. Calculations for piperazine and its substituted derivatives have shown good agreement with experimental values. nih.gov

Table 5: Comparison of Experimental and Calculated pKa Values for Piperazine at ~298 K

| Amine | pKa (First Protonation) | pKa (Second Protonation) | Method |

| Piperazine | 9.73 | 5.35 | Experimental uregina.caresearchgate.net |

| Piperazine | 9.56 | 5.18 | Predicted (ChemAxon) researchgate.net |

| 2-Methylpiperazine | 9.77 | 5.25 | Experimental uregina.ca |

| 2,5-Dimethylpiperazine | 9.87 | 5.34 | Calculated (Quantum Chemistry) nih.gov |

Applications of 2 Methoxymethyl Piperazine As a Versatile Organic Building Block

Role in the Construction of Complex Heterocyclic Systems

The bifunctional nature of 2-(Methoxymethyl)piperazine, with its two secondary amine groups and a modifiable side chain, makes it an excellent starting point for synthesizing more complex heterocyclic structures. Although direct examples employing this compound are not extensively detailed in the literature, its potential is evident from established synthetic routes using similar C-substituted piperazines.

Methodologies have been developed for the "heterocyclic merging" of chiral piperazines with other scaffolds, such as indazoles, to create novel, stereochemically diverse fused ring systems. nih.govnih.gov These strategies often involve multi-step sequences including reactions like aza-Michael additions to form the piperazine (B1678402) skeleton before fusing it to another heterocyclic core. nih.gov The presence of the C-2 substituent on the piperazine ring is crucial for defining the stereochemical and conformational outcome of the final merged product.

Furthermore, piperazine derivatives like 2,5-piperazinediones (diketopiperazines or DKPs), which can be derived from amino acids, serve as versatile templates for generating a wide variety of heterocyclic systems. researchgate.net These scaffolds can undergo regioselective manipulations and cyclization reactions to yield complex bridged and fused structures. A C-2 substituted piperazine can be envisioned as a key component in similar strategies, where the two nitrogen atoms and the C-2 side chain participate in sequential reactions to build intricate molecular architectures. For instance, a practical and scalable synthesis starting from α-amino acids can yield enantiomerically pure 2-substituted piperazines, which are ideal for these complex constructions. rsc.org

Table 1: Synthetic Strategies for Complex Heterocycles from Piperazine Scaffolds This table is based on general findings for C-substituted piperazines and is illustrative of potential applications for this compound.

| Strategy | Description | Potential Role of this compound | Reference |

|---|---|---|---|

| Heterocyclic Merging | Fusion of a piperazine ring with another heterocyclic system (e.g., indazole) through sequential reactions. | Serves as the core piperazine unit, with the C-2 substituent influencing stereochemistry and providing a vector for further diversity. | nih.gov |

| Diketopiperazine (DKP) Templating | Use of a 2,5-piperazinedione (B512043) scaffold, which is subsequently cleaved and manipulated to form new heterocyclic systems. | Could be synthesized into a DKP derivative, where the methoxymethyl group directs subsequent transformations or acts as a functional handle. | researchgate.net |

| Intramolecular Cyclization | An aza-Michael addition between a chiral 1,2-diamine and a vinyl sulfonium (B1226848) salt to form the piperazine ring. | The methoxymethyl group would be pre-installed on the diamine precursor, leading to a chiral C-2 substituted piperazine ready for further elaboration. | rsc.org |

Utilization in Scaffold Diversity Generation

In modern drug discovery, piperazines are considered "privileged scaffolds" because their core structure can be decorated with various substituents to interact with a wide range of biological targets. nih.govnih.gov this compound is particularly well-suited for generating scaffold diversity due to its three distinct points for chemical modification: the N-1 and N-4 nitrogen atoms and the C-2 methoxymethyl group.

The two nitrogen atoms can be functionalized through well-established reactions such as N-arylation, N-alkylation, acylation, and reductive amination. acs.orgnih.gov This allows for the introduction of a wide array of functional groups, tuning the molecule's steric and electronic properties. Crucially, the initial C-2 substitution breaks the symmetry of the piperazine ring, making the two nitrogen atoms chemically inequivalent. This allows for selective or sequential functionalization, further expanding the diversity of accessible structures.

The methoxymethyl side chain itself offers another point for diversification. The methyl ether acts as a protecting group for a primary alcohol. Cleavage of this ether would yield the corresponding (piperazin-2-yl)methanol derivative. nih.govnih.gov This hydroxyl group can then be used as a handle for further reactions, such as esterification, etherification, or conversion to other functional groups, enabling the attachment of additional pharmacophoric elements or linker units for combinatorial library synthesis. nih.gov This multi-faceted derivatization potential makes this compound a valuable building block for creating libraries of structurally diverse compounds for high-throughput screening.

Precursor in the Synthesis of Substituted Ligands and Functional Molecules

The two nitrogen atoms of the piperazine ring are excellent Lewis bases, making them effective coordination sites for a wide variety of metal ions. Consequently, piperazine derivatives are extensively used as ligands in coordination chemistry and for the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.gov The incorporation of a piperazine unit into a larger ligand scaffold can influence the resulting metal complex's properties, including its stability, reactivity, and catalytic activity. rsc.orgnih.gov

This compound can serve as a precursor to a range of mono- and polydentate ligands. By functionalizing the N-1 and N-4 positions with additional coordinating groups (e.g., pyridyl, quinolyl, or carboxylate arms), tetradentate ligands can be synthesized. mdpi.com The C-2 methoxymethyl substituent plays a significant role in this context:

Steric Influence: The group's size and conformation can create a specific chiral pocket around the metal center, influencing the coordination geometry and potentially enabling stereoselective catalysis.

Electronic Tuning: While the methoxymethyl group itself is not strongly electron-withdrawing or -donating, its presence can subtly alter the pKa of the nearby nitrogen atoms, fine-tuning the ligand's electronic properties.

Secondary Coordination: After de-methylation to the hydroxymethyl group, the resulting alcohol could potentially act as a weak, secondary coordinating group (a hemilabile ligand), which can be important for catalytic cycles.

Research on copper(II) complexes with tetradentate piperazine-based ligands has demonstrated their ability to induce DNA cleavage, highlighting their potential in the development of artificial nucleases. mdpi.com The substitution pattern on the piperazine scaffold is critical to this activity. The use of a chiral, C-2 substituted building block like this compound could lead to ligands that form metal complexes with unique structural and reactive properties. nih.gov

Application in the Development of Targeted Chemical Probes

Chemical probes are essential tools for studying biological processes, allowing for the visualization, identification, and modulation of specific proteins or pathways. nih.gov Heterocyclic scaffolds, including piperazine, are frequently incorporated into the design of these probes. The piperazine core can serve as a central scaffold linking a target-binding element to a reporter group (like a fluorophore or biotin) or a reactive group for covalent labeling.

The structure of this compound is advantageous for the synthesis of chemical probes. The N-1 and N-4 positions can be differentially functionalized: one nitrogen can be attached to a pharmacophore responsible for binding to a biological target, while the other can be used as an attachment point for a linker. The C-2 methoxymethyl side chain provides a third, orthogonal site for modification. Following deprotection to the hydroxymethyl group, this position can be used to conjugate a reporter tag without interfering with the binding moiety attached to the nitrogen atoms. nih.gov This modular approach allows for the systematic synthesis of various probes to optimize target affinity, cell permeability, and imaging properties.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

When used in its enantiomerically pure form, (R)- or (S)-2-(methoxymethyl)piperazine can play a crucial role in asymmetric synthesis. Chiral amines are widely employed as both chiral auxiliaries and as ligands for transition metal catalysts. clockss.org

As a Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Chiral 2-substituted piperazines, synthesized from natural amino acids, are well-suited for this role. researchgate.net The chiral center at C-2 creates a specific steric environment that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions.

As a Chiral Ligand: C₂-symmetric diamines are highly effective ligands in a multitude of metal-catalyzed asymmetric reactions. While this compound is not C₂-symmetric, it belongs to the class of C₁-symmetric chiral diamines that are also powerful ligands. It can coordinate to a metal center (e.g., Palladium, Rhodium, Iridium, or Copper) to create a chiral catalytic environment. This has been successfully applied in reactions like asymmetric hydrogenation, where pyrazin-2-ols were hydrogenated to chiral piperazin-2-ones with high enantioselectivity using a palladium catalyst with a chiral phosphine (B1218219) ligand. dicp.ac.cnrsc.org A chiral piperazine derivative like this compound could itself act as the chiral ligand, guiding the approach of a substrate to the metal center and leading to the preferential formation of one enantiomer of the product. The synthesis of such chiral piperazines often starts from readily available chiral precursors like S-phenylalanine. clockss.org

Table 2: Potential Applications of Chiral this compound in Asymmetric Synthesis This table illustrates potential roles based on the established use of other chiral 2-substituted piperazines.

| Application | Mechanism | Desired Outcome | Representative Finding |

|---|---|---|---|

| Chiral Auxiliary | Covalently attached to a prochiral substrate to create a diastereomeric intermediate, sterically directing a subsequent reaction. | High diastereoselectivity in the formation of a new stereocenter on the substrate. | Stereoselective alkylation of 2-oxopiperazines using a chiral auxiliary has been reported as a method to prepare asymmetric piperazines. researchgate.net |

| Chiral Ligand | Coordinates to a transition metal to form a chiral catalyst complex that enantioselectively transforms a substrate. | High enantiomeric excess (ee) in the product of a catalytic reaction (e.g., hydrogenation, C-C bond formation). | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides efficient access to chiral piperazin-2-ones with up to 90% ee. dicp.ac.cnrsc.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Methoxymethyl)piperazine, and how do reaction parameters impact yield?

- Methodology : Synthesis typically involves alkylation of piperazine with methoxymethyl halides. Solvent-free conditions (e.g., direct condensation of aldehydes with amines) can achieve yields >70% at 296 K, as seen in X-ray crystallography studies . Palladium-catalyzed cross-coupling (e.g., with boronate esters) is another route, requiring precise control of solvents (DMF/DMSO), temperature (80–120°C), and catalyst loading (0.5–2 mol%) . Excess alkylating agents improve conversion but may necessitate purification via column chromatography or recrystallization .

Q. How is the structural conformation of this compound characterized experimentally?

- Methodology : Single-crystal X-ray diffraction confirms a chair conformation for the piperazine ring (mean C–C bond length: 1.504 Å, R factor: 0.040) . Spectroscopic techniques (¹H/¹³C NMR, IR) validate substituent placement: methoxymethyl protons resonate at δ 3.3–3.5 ppm, while the piperazine ring protons appear at δ 2.5–3.0 ppm. IR stretches for C-O (methoxy) occur at 1100–1250 cm⁻¹ .

Q. What physicochemical properties distinguish this compound from its analogs (e.g., hydroxyethyl or ethoxyethyl derivatives)?

- Methodology : Compare hydrophobicity (logP), solubility, and hydrogen-bonding capacity. The methoxymethyl group increases lipophilicity (predicted logP: 0.8–1.2) compared to hydrophilic hydroxyethyl analogs (logP: −0.5). Solubility in polar solvents (e.g., water: ~50 mg/mL) is lower than aminoethyl derivatives due to reduced hydrogen-bond donors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during methoxymethylation of piperazine?

- Methodology : Use design of experiments (DoE) to test variables:

- Solvent polarity : DMF increases nucleophilicity but may promote elimination; THF reduces side reactions.

- Temperature : 60–80°C balances reactivity and selectivity.

- Base : K₂CO₃ (solid) minimizes hydrolysis vs. aqueous NaOH.

Monitor progress via HPLC (C18 column, acetonitrile/water gradient) and isolate via fractional distillation .

Q. How do researchers resolve contradictions in kinetic data for piperazine derivatives in CO₂ capture studies?

- Methodology : Replicate experiments under standardized conditions (pH 9–11, 25–40°C). Use stopped-flow spectrophotometry to measure carbamate formation rates (k = 2.43 × 10⁴ M⁻¹s⁻¹ for monocarbamic acid) and ¹H NMR to quantify intermediates. Apply extended kinetic models accounting for zwitterion deprotonation and direct amine-CO₂ reactions to reconcile discrepancies .

Q. What strategies are used to correlate this compound’s structure with biological activity in drug design?

- Methodology :

- SAR studies : Replace methoxymethyl with ethoxyethyl or aminoethyl groups to assess dopamine/serotonin transporter affinity (e.g., Ki values via radioligand binding assays) .

- Docking simulations : Model interactions with target proteins (e.g., 5-HT₇ receptors) using crystal structures (PDB ID 6WGT). The methoxymethyl group’s electron-donating effects may enhance π-π stacking with aromatic residues .

Q. How are advanced purification techniques applied to isolate this compound from complex mixtures?

- Methodology :

- High-performance liquid chromatography (HPLC) : Use C18 columns with 0.1% TFA in acetonitrile/water (70:30) for baseline separation.

- Crystallization : Optimize solvent (ethanol/water mixtures) and cooling rates to obtain high-purity crystals (≥99% by GC-MS) .

Data Contradiction Analysis

Q. Why do reported reaction rates for piperazine-CO₂ systems vary across studies?

- Analysis : Discrepancies arise from differing experimental setups (e.g., CO₂ partial pressure, amine concentration). Studies using 2–4 molal piperazine at 313–393 K show rate constants spanning 10³–10⁴ M⁻¹s⁻¹. Standardize measurements using a wetted-sphere absorber and validate with ¹³C NMR to quantify carbamate stability .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.